molecular formula C24H28N4O7S3 B2501193 ethyl 2-[(2Z)-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865248-05-1

ethyl 2-[(2Z)-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2501193
CAS No.: 865248-05-1
M. Wt: 580.69
InChI Key: DNHMTNDUJNFAGK-LCUIJRPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2Z)-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C24H28N4O7S3 and its molecular weight is 580.69. The purity is usually 95%.
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Scientific Research Applications

Tautomeric Properties and Decomposition

Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a related compound, exists as a mixture of tautomers. It decomposes to (1,2-benz-isothiazol-3-yl)acetonitrile (85%) when heated in dimethyl sulphoxide. This highlights the compound's thermal stability and tautomeric properties under certain conditions (Carrington et al., 1972).

Synthesis and Structural Analysis

The synthesis of derivatives like ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate highlights the compound's versatility in forming various structurally diverse derivatives. These derivatives' structures were confirmed through elemental analysis and spectroscopic data, indicating the compound's potential in creating new chemical entities (Mohamed, 2014).

Antimicrobial and Pharmacological Screening

Ethyl 2-[2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate and its derivatives have been synthesized and screened for various biological activities. These activities include antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic properties, demonstrating the compound's significance in pharmaceutical research and potential drug development (Patel et al., 2009).

Novel Compounds and Biological Screening

The synthesis of novel compounds from this chemical entity, such as amino-imino derivatives, and their subsequent use in creating new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives, demonstrates its utility in expanding chemical libraries for biological screening (Mohamed, 2021).

Antimicrobial Agent Design

The compound's derivatives have been designed as potential antimicrobial agents, showcasing its application in addressing antibiotic resistance. The detailed characterization of these derivatives includes IR, NMR, and elemental analysis, confirming their structures and potential efficacy (Alsarahni et al., 2017).

Properties

IUPAC Name

ethyl 2-[2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O7S3/c1-3-35-22(29)15-28-20-9-8-19(37(25,31)32)14-21(20)36-24(28)26-23(30)17-4-6-18(7-5-17)38(33,34)27-12-10-16(2)11-13-27/h4-9,14,16H,3,10-13,15H2,1-2H3,(H2,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHMTNDUJNFAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.